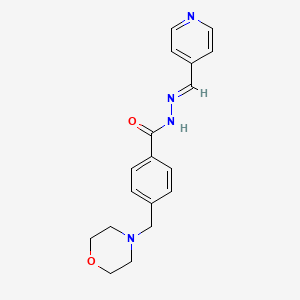![molecular formula C19H25N5O2 B5537717 4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)
4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound falls within the scope of imidazolylbenzamides, a class of compounds known for their diverse pharmacological activities and significance in medicinal chemistry. Research into these compounds often focuses on their synthesis, structural analysis, and the exploration of their chemical and physical properties to understand their potential applications better.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes, including the condensation, cyclocondensation, and specific substitution reactions to introduce various functional groups. For instance, the synthesis of N-substituted imidazolylbenzamides has been described, showcasing methods to achieve compounds with specific electrophysiological activity, highlighting the importance of the imidazol moiety in enhancing pharmacological profiles (Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds within this class is critical in determining their biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are common techniques used for structural elucidation. These methods provide detailed insights into the arrangement of atoms and the geometry of the molecules, which are pivotal for understanding their interaction with biological targets (Sa̧czewski et al., 2008).
Chemical Reactions and Properties
Imidazolylbenzamides participate in various chemical reactions that alter their chemical properties and can potentially enhance their biological activities. Reactions such as N-alkylation, amide formation, and the introduction of sulfonyl groups are common. These modifications can significantly impact the solubility, stability, and pharmacokinetic profiles of the compounds (Patel & Patel, 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for the formulation and delivery of pharmaceutical compounds. The solubility in different solvents and the melting point range provide insights into the compound's behavior in biological systems and its suitability for various dosage forms (Hossaini et al., 2017).
Chemical Properties Analysis
The reactivity of imidazolylbenzamides with other chemical agents, their stability under various conditions, and their potential to undergo specific chemical transformations are critical for developing new compounds with desired biological activities. Studies have explored the reactivity of these compounds in the presence of nucleophiles, electrophiles, and within different chemical environments to synthesize derivatives with enhanced properties (Balewski & Kornicka, 2021).
科学的研究の応用
Imidazolidin-4-one Derivatives in Bioactive Oligopeptides
Imidazolidin-4-ones are crucial in the modification of bioactive oligopeptides. They serve as proline substitutes or protect the N-terminal amino acid from hydrolysis by aminopeptidase and endopeptidase. This class of compounds is synthesized through the reaction of an alpha-aminoamide with ketones or aldehydes, leading to the formation of imines and subsequent intramolecular cyclization. An interesting finding is the stereoselective formation of imidazolidin-4-ones when reacting benzaldehydes with specific substituents with primaquine alpha-aminoamides, highlighting the role of intramolecular hydrogen bonds in the reaction's stereoselectivity (Ferraz et al., 2007).
Synthesis and Evaluation of Novel Angiotensin Receptor Antagonists
A novel compound, designed as an AT1 receptor antagonist, demonstrated significant anti-hypertensive and anti-tumor effects. The compound displayed high affinity for the AT1 receptor and reduced blood pressure effectively in hypertensive rats. It also exhibited anti-proliferative and anti-tumor activities, suggesting its potential as a candidate for further investigation in anti-hypertension and anti-tumor treatments (Bao et al., 2015).
Green Synthesis of Tetrasubstituted Imidazoles
An environmentally friendly synthesis of 1,2,4,5-tetrasubstituted imidazoles was achieved using a Brønsted acidic ionic liquid as a catalyst. This method is notable for its solvent-free conditions, contributing to greener chemistry practices. The catalyst showed the capability of being recycled and reused multiple times without a significant loss in activity, demonstrating an efficient and sustainable approach to synthesizing tetrasubstituted imidazoles (Davoodnia et al., 2010).
Corrosion Inhibition by Imidazoline Derivatives
The corrosion inhibitory properties of 1-(2-ethylamino)-2-methylimidazoline and its derivatives were explored in acid media. Among the tested compounds, imidazoline emerged as a potent corrosion inhibitor. This study leverages electrochemical techniques and theoretical calculations to understand the efficiency of these compounds as inhibitors. The findings emphasize the role of nitrogen atoms and the planar geometry of the imidazoline ring in facilitating its coordination with metal surfaces, thus preventing corrosion (Cruz et al., 2004).
作用機序
The mechanism of action of imidazole derivatives can vary widely depending on the specific compound. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
将来の方向性
特性
IUPAC Name |
4-methyl-N-[1-(1-methylimidazol-2-yl)butyl]-3-(2-oxoimidazolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-4-5-15(17-20-8-10-23(17)3)22-18(25)14-7-6-13(2)16(12-14)24-11-9-21-19(24)26/h6-8,10,12,15H,4-5,9,11H2,1-3H3,(H,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVAVRIGFWXKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC=CN1C)NC(=O)C2=CC(=C(C=C2)C)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5537637.png)
![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)
![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)

![3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)
![ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)
![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)
![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)

![N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5537726.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)
![2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5537740.png)
![1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride](/img/structure/B5537746.png)